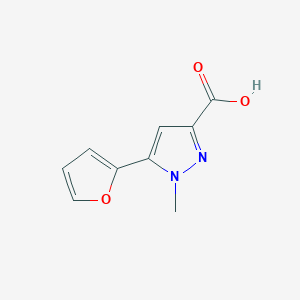
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O3 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid (FMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
- Molecular Formula : C9H8N2O3
- Molecular Weight : 192.17 g/mol
- CAS Number : 108128-39-8
- IUPAC Name : 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid
The biological activity of FMPC is attributed to its ability to interact with various molecular targets. The compound's structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, which may modulate enzyme activities and receptor functions. This interaction profile suggests potential applications in treating inflammatory diseases, microbial infections, and possibly cancer.
Antimicrobial Activity
FMPC has been investigated for its antimicrobial properties. A study reported that derivatives of pyrazole compounds demonstrated significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus . The effectiveness of FMPC in inhibiting bacterial growth was evaluated using the disc diffusion method, revealing promising results.
| Bacterial Strain | Inhibition Zone (mm) | Standard (Streptomycin) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
Anti-inflammatory Activity
The anti-inflammatory effects of FMPC have also been documented. Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to FMPC exhibited over 80% inhibition in carrageenan-induced paw edema models compared to standard anti-inflammatory drugs like diclofenac .
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| FMPC | 84.2 | Diclofenac (86.72) |
Case Studies
- Antifungal Activity : A recent study highlighted the antifungal potential of FMPC against phytopathogenic fungi. The compound was tested against several strains, showing effective inhibition comparable to commercial antifungal agents .
- Cancer Research : Preliminary investigations into the anticancer properties of FMPC suggest it may inhibit tumor growth through apoptosis induction in cancer cell lines. Further studies are needed to explore its efficacy and safety in vivo .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring can enhance biological activity. For example, the introduction of different substituents at specific positions on the pyrazole or furan rings can lead to improved potency against target pathogens or better anti-inflammatory effects .
科学的研究の応用
Medicinal Chemistry
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic effects:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in developing new antibiotics .
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its role in cancer therapy research .
Materials Science
The unique structure of this compound lends itself to applications in materials science:
- Polymer Synthesis : Its reactivity allows for incorporation into polymer matrices, enhancing the mechanical and thermal properties of materials .
- Nanomaterials : The compound can be used as a precursor for synthesizing nanomaterials with specific electronic properties, useful in electronics and photonics .
Biological Studies
In biological research, this compound serves as a valuable tool:
- Biochemical Probes : It is utilized as a probe to study enzyme interactions and cellular pathways, providing insights into metabolic processes .
- Cell Culture Applications : Its applications extend to cell culture and analysis methods, where it aids in understanding cellular responses to various stimuli .
Case Studies
特性
IUPAC Name |
5-(furan-2-yl)-1-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEWHNSDJMBLBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428774 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108128-39-8 |
Source


|
| Record name | 5-(Furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














